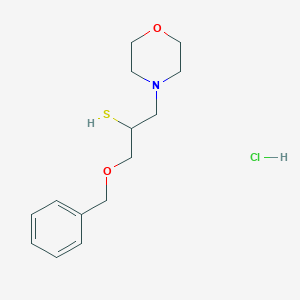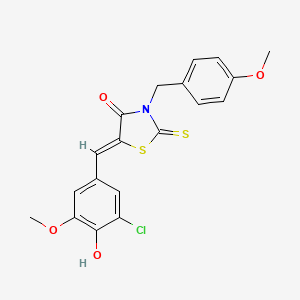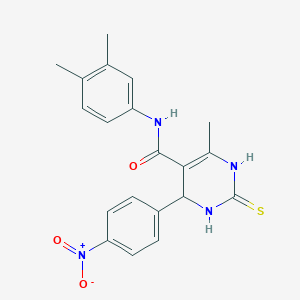
1-(benzyloxy)-3-(4-morpholinyl)-2-propanethiol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(benzyloxy)-3-(4-morpholinyl)-2-propanethiol hydrochloride, also known as BmP, is a chemical compound that has been widely used in scientific research. It is a thiol-containing compound that has been found to have various biochemical and physiological effects, making it a useful tool for studying the mechanisms of action of different biological systems.
Mécanisme D'action
The mechanism of action of 1-(benzyloxy)-3-(4-morpholinyl)-2-propanethiol hydrochloride is thought to involve the interaction of the thiol group with various proteins and enzymes in the body. This interaction can lead to changes in protein structure and function, ultimately leading to changes in cellular activity and gene expression.
Biochemical and Physiological Effects:
1-(benzyloxy)-3-(4-morpholinyl)-2-propanethiol hydrochloride has been found to have a range of biochemical and physiological effects, including the modulation of ion channel function, the regulation of neurotransmitter release, and the inhibition of oxidative stress. It has also been shown to have anti-inflammatory and neuroprotective effects, making it a useful tool for studying the mechanisms of various diseases and disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(benzyloxy)-3-(4-morpholinyl)-2-propanethiol hydrochloride in laboratory experiments is its ability to selectively target thiol-containing proteins and enzymes, allowing researchers to investigate the role of these molecules in different biological processes. However, one limitation of 1-(benzyloxy)-3-(4-morpholinyl)-2-propanethiol hydrochloride is its potential toxicity, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research involving 1-(benzyloxy)-3-(4-morpholinyl)-2-propanethiol hydrochloride, including the investigation of its potential therapeutic applications in the treatment of various diseases and disorders. Additionally, further research is needed to better understand the mechanisms of action of 1-(benzyloxy)-3-(4-morpholinyl)-2-propanethiol hydrochloride and its effects on different biological systems. Finally, the development of new derivatives of 1-(benzyloxy)-3-(4-morpholinyl)-2-propanethiol hydrochloride may lead to the discovery of even more potent and selective compounds for use in scientific research.
Méthodes De Synthèse
The synthesis of 1-(benzyloxy)-3-(4-morpholinyl)-2-propanethiol hydrochloride involves the reaction of 1-(benzyloxy)-3-chloropropane with morpholine and sodium hydrosulfide in the presence of a catalyst. The resulting compound is then treated with hydrochloric acid to obtain the final product, 1-(benzyloxy)-3-(4-morpholinyl)-2-propanethiol hydrochloride hydrochloride.
Applications De Recherche Scientifique
1-(benzyloxy)-3-(4-morpholinyl)-2-propanethiol hydrochloride has been used in a wide range of scientific research applications, including the study of neurotransmitter release, ion channel function, and the regulation of gene expression. It has also been used to investigate the role of thiol-containing compounds in cellular signaling pathways and to study the effects of oxidative stress on cellular function.
Propriétés
IUPAC Name |
1-morpholin-4-yl-3-phenylmethoxypropane-2-thiol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S.ClH/c18-14(10-15-6-8-16-9-7-15)12-17-11-13-4-2-1-3-5-13;/h1-5,14,18H,6-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRRWSGLOBBCRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(COCC2=CC=CC=C2)S.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Morpholin-4-yl-3-phenylmethoxypropane-2-thiol;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B4964949.png)

![ethyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4964982.png)

![4-(4-fluorophenyl)-1-[2-(4-methoxyphenyl)-1-methylethyl]-1,2,3,6-tetrahydropyridine](/img/structure/B4964990.png)
![N-[(allylamino)carbonothioyl]-2-furamide](/img/structure/B4964993.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-butyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4964997.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-isonicotinoyl-4-piperidinecarboxamide](/img/structure/B4965002.png)

![N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine](/img/structure/B4965017.png)
![3-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B4965021.png)
![2-bromo-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4965026.png)
![2-(butylsulfinyl)-1-[(butylsulfinyl)methyl]ethyl 4-methylbenzoate](/img/structure/B4965040.png)
![N~2~-(4-chlorophenyl)-N~1~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4965041.png)